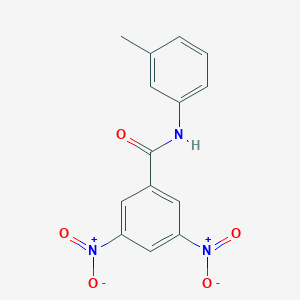

N-(3-methylphenyl)-3,5-dinitrobenzamide

Beschreibung

BenchChem offers high-quality N-(3-methylphenyl)-3,5-dinitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methylphenyl)-3,5-dinitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-(3-methylphenyl)-3,5-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O5/c1-9-3-2-4-11(5-9)15-14(18)10-6-12(16(19)20)8-13(7-10)17(21)22/h2-8H,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSXNOWPVBPHDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of N-(3-methylphenyl)-3,5-dinitrobenzamide: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of N-(3-methylphenyl)-3,5-dinitrobenzamide, a compound of interest in various chemical research domains, including medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol but a deeper understanding of the scientific principles and practical considerations underpinning the synthesis.

Introduction and Significance

N-(3-methylphenyl)-3,5-dinitrobenzamide belongs to the class of dinitrobenzamide derivatives. These compounds are recognized for their diverse biological activities and serve as valuable intermediates in organic synthesis. The presence of the nitro groups makes the aromatic ring electron-deficient, influencing the compound's reactivity and potential applications. For instance, benzamide derivatives are known to exhibit antibacterial and antifungal properties.[1] The specific substitution pattern of N-(3-methylphenyl)-3,5-dinitrobenzamide, with a methyl group on the phenyl ring, can modulate its physicochemical properties, such as solubility and lipophilicity, which are critical in drug design. Furthermore, 3,5-dinitrobenzoyl chloride is a common derivatizing agent for amines and alcohols, facilitating their characterization.[2]

Retrosynthetic Analysis and Reaction Mechanism

The synthesis of N-(3-methylphenyl)-3,5-dinitrobenzamide is a classic example of nucleophilic acyl substitution. The retrosynthetic analysis reveals a straightforward disconnection at the amide bond, leading back to two commercially available starting materials: 3,5-dinitrobenzoyl chloride and m-toluidine (3-methylaniline).

Reaction Scheme:

The reaction proceeds via the nucleophilic attack of the amino group of m-toluidine on the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion as a leaving group and forming the stable amide bond. The hydrogen chloride (HCl) generated as a byproduct is typically neutralized by a base to drive the reaction to completion.

Reaction Mechanism Diagram

Caption: Nucleophilic acyl substitution mechanism for the synthesis of N-(3-methylphenyl)-3,5-dinitrobenzamide.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and justifications for each action.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Properties & Hazards |

| 3,5-Dinitrobenzoyl chloride | 230.56 | 99-33-2 | Corrosive, moisture-sensitive solid.[2][3][4][5][6] Causes severe skin burns and eye damage.[4][5][6] |

| m-Toluidine (3-methylaniline) | 107.15 | 108-44-1 | Combustible liquid, toxic if swallowed or in contact with skin.[7][8][9] Causes skin and eye irritation.[7] |

| Pyridine (or other suitable base) | 79.10 | 110-86-1 | Flammable, harmful if swallowed, inhaled, or in contact with skin. Foul-smelling and toxic.[10] |

| Dichloromethane (DCM) or other suitable aprotic solvent | 84.93 | 75-09-2 | Volatile, suspected carcinogen. |

| Ethanol (for recrystallization) | 46.07 | 64-17-5 | Flammable liquid. |

| Hydrochloric acid (HCl), dilute | 36.46 | 7647-01-0 | Corrosive. |

| Sodium bicarbonate (NaHCO₃), saturated solution | 84.01 | 144-55-8 | Mild base. |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Drying agent. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[3][4]

-

Fume Hood: This experiment must be performed in a well-ventilated fume hood to avoid inhalation of toxic and corrosive vapors.[3][4]

-

Handling Reagents:

-

3,5-Dinitrobenzoyl chloride: Is highly reactive with water and moisture; handle under anhydrous conditions.[3] It is corrosive and a lachrymator.[10] Avoid contact with skin and eyes.[3][4]

-

m-Toluidine: Is toxic and a skin/eye irritant.[7] Avoid contact and inhalation.

-

Pyridine: Has a strong, unpleasant odor and is toxic.[10] Handle with care.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve 3,5-dinitrobenzoyl chloride (1.0 eq) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM).

-

Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive 3,5-dinitrobenzoyl chloride. DCM is a good choice as it is relatively inert and dissolves both reactants.

-

-

Addition of m-Toluidine: In a separate container, prepare a solution of m-toluidine (1.0 eq) and a suitable base like pyridine (1.1 eq) in the same anhydrous solvent.

-

Rationale: Pyridine acts as a scavenger for the HCl gas produced during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product. An excess of the base ensures complete neutralization.

-

-

Reaction Execution: Slowly add the m-toluidine/pyridine solution to the stirred solution of 3,5-dinitrobenzoyl chloride at room temperature. The addition should be dropwise to control any potential exotherm.

-

Rationale: A slow addition rate helps to maintain control over the reaction temperature and prevents the formation of side products.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for a designated period (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating the completion of the reaction.

-

-

Work-up: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and brine (to remove dissolved water).

-

Rationale: This aqueous work-up is essential for removing impurities and unreacted starting materials. The acid wash removes the basic pyridine, and the bicarbonate wash removes any acidic byproducts or unreacted 3,5-dinitrobenzoic acid (from hydrolysis). c. Dry the organic layer over anhydrous sodium sulfate.

-

Rationale: Removal of residual water is critical before solvent evaporation to obtain a dry crude product. d. Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification by Recrystallization: a. Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol.[11][12]

-

Rationale: Recrystallization is a powerful technique for purifying solid compounds.[13] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. b. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.[11][12] c. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[11][14]

-

Rationale: Slow cooling promotes the formation of large, pure crystals by allowing the molecules to arrange themselves in a crystal lattice, excluding impurities.[11] d. Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.[11] e. Dry the crystals in a vacuum oven.

-

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis and purification of N-(3-methylphenyl)-3,5-dinitrobenzamide.

Characterization

The identity and purity of the synthesized N-(3-methylphenyl)-3,5-dinitrobenzamide should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point range is indicative of a pure compound. The melting point of related dinitrobenzamide derivatives can be found in the literature.[2][15]

-

Spectroscopy:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic peaks for the aromatic protons and the methyl group protons, confirming the structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will provide information about the carbon skeleton of the molecule.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Will show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the N-O stretches of the nitro groups.

-

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound, confirming the successful synthesis.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Increase reaction time, ensure proper stoichiometry, or gently heat the reaction mixture. |

| Hydrolysis of 3,5-dinitrobenzoyl chloride | Ensure all glassware and solvents are scrupulously dry. | |

| Product loss during work-up or recrystallization | Perform extractions carefully. Use a minimal amount of hot solvent for recrystallization. | |

| Oily Product/Failure to Crystallize | Impurities present | Repeat the purification steps. Consider column chromatography if recrystallization is ineffective. |

| Incorrect recrystallization solvent | Perform solvent screening to find a more suitable solvent or solvent system.[16] | |

| Broad Melting Point Range | Impure product | Recrystallize the product again. |

Conclusion

The synthesis of N-(3-methylphenyl)-3,5-dinitrobenzamide via nucleophilic acyl substitution is a robust and reliable method. By understanding the underlying reaction mechanism and adhering to careful experimental technique, particularly with respect to anhydrous conditions and purification, high yields of the pure product can be achieved. The characterization techniques outlined are essential for verifying the structure and purity of the final compound, ensuring its suitability for further research and development applications.

References

- M-Toluidine - Material Safety D

- Material Safety Data Sheet - 3,5-Dinitrobenzoyl chloride. (2013, April 5).

- SAFETY DATA SHEET m-Toluidine - Deepak Nitrite. (2021, February 1).

- 3,5-Dinitrobenzoyl chloride - Apollo Scientific.

- m-Toluidine SDS, 108-44-1 Safety D

- m-TOLUIDINE FOR SYNTHESIS MSDS | CAS 108-44-1 MSDS - Loba Chemie. (2015, April 9).

- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov.

- 5 - SAFETY D

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- 3 - SAFETY D

- Recrystalliz

- N-Methyl-3,5-dinitrobenzamide - PMC - NIH.

- 3,5-Dinitrobenzoyl chloride - Wikipedia.

- Identification of an Unknown: Alcohol, Aldehyde or Ketone?

- N-(3-acetylphenyl)-3,5-dinitrobenzamide | C15H11N3O6 | CID 3092373 - PubChem.

- 3,5-dinitrobenzoic acid - Organic Syntheses Procedure.

- 3,5-dinitrobenzaldehyde - Organic Syntheses Procedure.

- Alcohol or Amine Unknowns.

- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.

- N-Methyl-3,5-dinitrobenzamide | C8H7N3O5 | CID 351138 - PubChem - NIH.

- 3,5-Dinitrobenzamide - Chem-Impex.

- 3,5-Dinitrobenzoyl chloride = 96.5 99-33-2 - Sigma-Aldrich.

- Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010, February 4).

- Reagents & Solvents: Solvents for Recrystalliz

- Synthesis of methyl 3,5-dinitrobenzo

- The 3,5-dinitrobenzoates as deriv

- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. (2014, August 4).

- Synthesis and Application of 3,5-Dinitrobenzoic Acid - ChemicalBook. (2025, September 18).

- N-(3-CHLOROPHENYL)-3,5-DINITROBENZAMIDE AldrichCPR | Sigma-Aldrich.

- Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene)

- 3,5-Dinitrobenzamide 97 121-81-3 - Sigma-Aldrich.

- 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies - ResearchG

Sources

- 1. N-Methyl-3,5-dinitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]

- 3. southwest.tn.edu [southwest.tn.edu]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbull.com [chemicalbull.com]

- 8. echemi.com [echemi.com]

- 9. lobachemie.com [lobachemie.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. Home Page [chem.ualberta.ca]

- 12. youtube.com [youtube.com]

- 13. mt.com [mt.com]

- 14. reddit.com [reddit.com]

- 15. 3,5-二硝基苯甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. Reagents & Solvents [chem.rochester.edu]

Technical Guide: Structure Elucidation of N-(3-methylphenyl)-3,5-dinitrobenzamide

The following technical guide details the structural elucidation of N-(3-methylphenyl)-3,5-dinitrobenzamide , a nitro-aromatic amide of significant interest in medicinal chemistry due to the pharmacophore's association with antitubercular and antimicrobial activity.

Executive Summary & Compound Profile

Target Analyte: N-(3-methylphenyl)-3,5-dinitrobenzamide CAS Registry: Not widely indexed; analog of 3,5-dinitrobenzamide (CAS 121-81-3). Molecular Formula: C₁₄H₁₁N₃O₅ Exact Mass: 301.07 g/mol Relevance: Nitro-benzamides are critical intermediates in the synthesis of heterocycles and have demonstrated potential as electron-deficient scaffolds in donor-acceptor supramolecular chemistry.

This guide provides a rigorous, self-validating protocol for confirming the identity of this compound following synthesis (typically via Schotten-Baumann condensation of 3,5-dinitrobenzoyl chloride and m-toluidine).

Elucidation Workflow Strategy

The structural confirmation relies on a subtractive logic path: establishing the molecular weight, confirming functional group connectivity, and mapping the proton/carbon skeleton.

Figure 1: Step-wise structural validation workflow.

Physicochemical Characterization

Before spectral analysis, the bulk properties must be established to ensure sample homogeneity.

| Property | Diagnostic Criteria | Experimental Expectation |

| Appearance | Crystalline solid | Pale yellow to orange needles (characteristic of nitro-aromatics). |

| Solubility | Polarity dependent | Soluble in DMSO, DMF, Acetone. Sparingly soluble in EtOH. Insoluble in H₂O. |

| Melting Point | Purity indicator | 160–185 °C (Estimated). Note: The parent 3,5-dinitrobenzamide melts at ~183°C. The m-tolyl substitution typically lowers lattice energy slightly. |

Spectroscopic Elucidation Protocols

A. Mass Spectrometry (MS)

Objective: Confirm the molecular ion and fragmentation pattern.

-

Method: ESI-MS (Positive Mode) or EI-MS.

-

Target Ion:

m/z. -

Fragmentation Logic:

-

Primary Loss: Scission of the amide bond.

-

Fragment A:

(3,5-dinitrobenzoyl cation) at m/z ~195. -

Fragment B:

(m-toluidine derived) at m/z ~107. -

Nitro Loss: Sequential loss of NO₂ radicals (-46 Da) is common in EI modes.

-

B. FT-IR Spectroscopy

Objective: Identify the "Fingerprint" functional groups. The presence of strong nitro bands is the primary differentiator from unreacted amine.

| Frequency (cm⁻¹) | Vibration Mode | Structural Assignment |

| 3280 – 3350 | N-H Stretch | Secondary Amide (trans-configuration). |

| 3050 – 3100 | C-H Stretch | Aromatic ring protons. |

| 1650 – 1690 | C=O Stretch | Amide I band (conjugated with aromatic ring). |

| 1530 – 1550 | NO₂ Asymmetric | Diagnostic: Strong intensity, confirms dinitro substitution. |

| 1340 – 1360 | NO₂ Symmetric | Diagnostic: Paired with the 1530 band. |

| 1590 – 1600 | C=C Stretch | Aromatic skeletal vibrations. |

C. Nuclear Magnetic Resonance (NMR)

This is the definitive step. The molecule consists of two distinct aromatic systems: the electron-deficient acid ring and the electron-rich amine ring .

1H NMR (DMSO-d₆, 400 MHz) Prediction & Assignment

Solvent Choice: DMSO-d₆ is required due to the low solubility of nitro-benzamides in CDCl₃.

1. The Amide Proton (H-N):

-

Shift: 10.5 – 10.8 ppm (Singlet, Broad).

-

Reasoning: Highly deshielded due to the electron-withdrawing nature of the 3,5-dinitrobenzoyl group and hydrogen bonding with DMSO.

2. The 3,5-Dinitrobenzoyl System (Acid Ring):

-

H-4 (Between Nitro groups): ~9.10 – 9.20 ppm (Triplet or dd,

Hz).-

Why: Most deshielded proton; flanked by two inductive/mesomeric electron-withdrawing NO₂ groups.

-

-

H-2, H-6 (Ortho to Carbonyl): ~8.90 – 9.00 ppm (Doublet,

Hz).-

Why: Deshielded by the carbonyl and one nitro group. The integration ratio of H-4 to H-2/6 is 1:2.

-

3. The 3-Methylphenyl System (Amine Ring):

-

H-2' (Ortho to N, Ortho to Me): ~7.50 – 7.60 ppm (Singlet or narrow doublet).

-

H-6' (Ortho to N, Para to Me): ~7.45 – 7.55 ppm (Doublet,

Hz). -

H-5' (Meta to N): ~7.20 – 7.30 ppm (Triplet,

Hz). -

H-4' (Para to N): ~6.90 – 7.00 ppm (Doublet,

Hz). -

Methyl (-CH₃): 2.30 – 2.35 ppm (Singlet, 3H).

13C NMR (DMSO-d₆, 100 MHz) Assignments

-

Carbonyl (C=O): ~162-164 ppm.

-

C-NO₂ (C-3, C-5): ~148 ppm (Deshielded, quaternary).

-

C-N (C-1'): ~138 ppm.

-

Aromatic CH: Multiple peaks in the 118 – 130 ppm range.

-

Methyl (-CH₃): ~21 ppm.

Structural Visualization

The following diagram illustrates the connectivity and the specific proton environments described in the NMR section.

Figure 2: Molecular connectivity and NMR chemical shift mapping.

Crystallographic Confirmation (XRD)

While spectroscopy is usually sufficient, Single Crystal X-Ray Diffraction (XRD) provides absolute structural proof.

-

Crystal Growth: Slow evaporation from Acetone/Ethanol (1:1) or DMF.

-

Expected Packing: The molecule is expected to form centrosymmetric dimers or chains driven by N-H···O=C hydrogen bonds (intermolecular) and

- -

Reference: Analogous structures (e.g., N-methyl-3,5-dinitrobenzamide) show planar amide geometries with torsion angles determined by steric hindrance between the ortho-protons and the carbonyl oxygen.

Conclusion

The structure of N-(3-methylphenyl)-3,5-dinitrobenzamide is confirmed when:

-

MS shows a parent peak at m/z 302 (M+H).

-

IR displays dual nitro stretches (1530/1340 cm⁻¹) and an amide I band (1660 cm⁻¹).

-

1H NMR reveals a diagnostic 1:2 pattern at 9.1/8.9 ppm (dinitrobenzoyl) and a distinct ABCD/methyl pattern for the m-tolyl group.

This multi-modal approach ensures high confidence in the identity of the synthesized pharmacophore.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 351138, N-Methyl-3,5-dinitrobenzamide. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 3,5-Dinitrobenzamide Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

-

Gowda, B. T., et al. (2011). N-Methyl-3,5-dinitrobenzamide. Acta Crystallographica Section E. Retrieved from [Link]

Sources

Technical Guide: Physicochemical Profiling and Mechanism of Dinitrobenzamide Derivatives

This technical guide details the physical and chemical properties of dinitrobenzamide (DNB) derivatives, with a specific focus on their application as antitubercular agents targeting the enzyme DprE1 .

Executive Summary

Dinitrobenzamide (DNB) derivatives represent a critical class of "suicide inhibitors" in the fight against Mycobacterium tuberculosis. Unlike standard antibiotics, their efficacy relies on a unique prodrug mechanism : the electron-deficient dinitro-aromatic core undergoes an enzyme-mediated reduction to a reactive nitroso species, which covalently locks the essential enzyme DprE1. This guide analyzes the structural determinants, physicochemical constraints, and synthetic protocols required to develop high-potency DNB candidates.

Part 1: Structural & Electronic Fundamentals

The core efficacy of DNB derivatives (e.g., DNB1 , N-alkyl-3,5-dinitrobenzamides ) stems from the electronic environment created by the two nitro groups at the 3 and 5 positions.

The "Electronic Switch"

The 3,5-dinitro substitution pattern is not arbitrary; it is a tuned electronic system designed for reductive activation .

-

Electron Withdrawal: The two nitro groups (

) are strong electron-withdrawing groups (EWGs). They pull electron density away from the aromatic ring, making the ring highly electrophilic. -

Reduction Potential: This electron deficiency lowers the reduction potential of the nitro groups, allowing them to be reduced by specific flavin-dependent enzymes (like DprE1) but—crucially—preventing rapid reduction by mammalian nitroreductases (selectivity).

-

Regioselectivity: The amide group at position 1 directs the steric environment, ensuring the molecule fits into the DprE1 active site where the FAD cofactor is positioned to reduce exactly one of the nitro groups.

Chemical Stability

-

Hydrolysis: The amide bond is stabilized by the electron-poor ring, making it relatively resistant to spontaneous hydrolysis at physiological pH (7.4), though it is susceptible to enzymatic amidases.

-

Photostability: Nitro-aromatics are generally photosensitive. DNB derivatives should be stored in amber glass to prevent photo-degradation (formation of nitroso/azoxy dimers).

Part 2: Physicochemical Profile[1][2]

For a DNB derivative to function as a drug, it must balance the lipophilicity required to penetrate the mycobacterial cell wall (mycolic acid layer) with the solubility needed for bioavailability.

Table 1: Physicochemical Specifications of Representative DNBs

Data aggregated from N-alkyl-3,5-dinitrobenzamide series (e.g., DNB1 analogs).

| Property | Typical Value / Range | Implications for Development |

| LogP (Lipophilicity) | 2.5 – 4.5 | High lipophilicity is required to cross the waxy mycobacterial cell wall. An optimum LogP ~3.0 correlates with peak MIC activity. |

| Aqueous Solubility | < 10 µg/mL (Poor) | The planar, nitro-rich ring promotes strong |

| Melting Point | 140°C – 170°C | High crystallinity indicates stable solid-state packing. Sharp melting points are used as a purity index. |

| pKa (Amide NH) | ~13 - 14 | The amide proton is weakly acidic. Deprotonation is not a factor at physiological pH. |

| H-Bond Donors | 1 (Amide NH) | Critical for binding orientation within the enzyme pocket. |

| H-Bond Acceptors | 5 (4 O from Nitro, 1 O from Carbonyl) | High acceptor count influences solubility and receptor interaction. |

Part 3: The Critical Mechanism (Reductive Activation)

The defining feature of DNBs is their mode of action (MOA). They are prodrugs that remain inert until activated by the bacterial enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase).

The Suicide Inhibition Pathway

-

Binding: The DNB molecule enters the DprE1 active site.

-

Activation (Reduction): The reduced FADH2 cofactor within DprE1 transfers hydride equivalents to one of the nitro groups (

), reducing it to a nitroso group ( -

Covalent Capture: The newly formed nitroso group is highly electrophilic. It reacts instantly with the thiol group of Cysteine 387 (Cys387) in the active site.

-

Inhibition: This forms a stable semimercaptal covalent bond, irreversibly inactivating the enzyme and blocking cell wall synthesis (arabinan formation).

Visualization: Mechanism of Action

Figure 1: The suicide inhibition pathway of DprE1 by DNB derivatives. The nitro-to-nitroso conversion is the rate-limiting activation step.

Part 4: Synthesis & Characterization Protocols

To ensure reproducibility and high purity, the synthesis of DNB derivatives typically proceeds via an acid chloride intermediate. This method avoids the formation of side products common in direct coupling agents.

Synthetic Protocol: N-Alkyl-3,5-Dinitrobenzamide

Objective: Synthesize N-octyl-3,5-dinitrobenzamide (Representative DNB).

Reagents:

-

Thionyl Chloride (

)[1] -

N-Octylamine (Amine partner)

-

Triethylamine (

, Base) -

Dichloromethane (DCM, Solvent)

Step-by-Step Methodology:

-

Activation: Dissolve 3,5-dinitrobenzoic acid (1.0 eq) in excess thionyl chloride. Reflux at 80°C for 3-4 hours until the solution becomes clear and gas evolution (

, -

Isolation of Intermediate: Evaporate excess thionyl chloride under reduced pressure. Critical: Do not purify the resulting acid chloride; use immediately to prevent hydrolysis.

-

Coupling: Dissolve the crude acid chloride in anhydrous DCM. Cool to 0°C.

-

Addition: Dropwise add a mixture of N-octylamine (1.1 eq) and triethylamine (1.5 eq) in DCM. The base neutralizes the HCl generated.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated

(to remove unreacted acid), and finally brine. -

Purification: Dry over

, concentrate, and recrystallize from hot ethanol.

Visualization: Synthetic Workflow

Figure 2: Synthetic route for DNB derivatives via acid chloride activation.

Characterization Standards

Every synthesized batch must be validated against these spectral signatures to confirm the integrity of the nitro groups and the formation of the amide bond.

-

IR Spectroscopy:

- Amide: Strong band at 1640–1660 cm⁻¹ .

- : Two distinct bands at 1530 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric) . Absence of these peaks indicates ring reduction or degradation.

- : Medium band at 3280–3300 cm⁻¹ .

-

¹H-NMR (DMSO-d₆):

-

Aromatic Protons: The 3,5-dinitro pattern yields a distinct splitting pattern.

- ~8.9–9.0 ppm (d, 2H, H-2/H-6): Protons between the amide and nitro groups.

- ~9.1–9.2 ppm (t, 1H, H-4): Proton between the two nitro groups (most deshielded).

-

Amide Proton: Broad singlet/triplet at

~8.5–9.0 ppm (exchangeable with

-

Part 5: Stability & Safety in Formulation

While DNBs are pharmaceutical intermediates, their "polynitro" nature requires specific safety protocols during scale-up.

-

Thermal Hazards: 3,5-dinitrobenzamide derivatives are generally stable up to their melting points (~150°C). However, the synthesis intermediates (especially the acid chloride) can react violently with moisture.

-

Exotherm Management: The nitration of benzoic acid (if starting from scratch) and the coupling reaction with amines are exothermic. Reactors must be jacketed and kept below 10°C during addition phases to prevent thermal runaway.

-

Formulation Stability: In solution (especially in basic media), the electron-deficient ring is susceptible to the formation of Meisenheimer complexes (nucleophilic aromatic substitution), which can lead to color changes (red/orange) and loss of potency. Formulations should be kept at neutral to slightly acidic pH (pH 5-7).

References

-

Christophe, T., et al. (2009).[3] High Content Screening Identifies Decaprenyl-Phosphoribose 2′-Epimerase as a Target for Intracellular Antimycobacterial Inhibitors.[3] PLoS Pathogens. Available at: [Link]

-

Neres, J., et al. (2012). Structural Basis for Benzothiazinone-Mediated Killing of Mycobacterium tuberculosis. Science Translational Medicine. Available at: [Link]

-

Tiwari, R., et al. (2014). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. MedChemComm. Available at: [Link]

-

Makam, P., et al. (2014). 3,5-Dinitrobenzamides: A promising scaffold for antitubercular activity.[4][1][5] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

PubChem Compound Summary. (n.d.). 3,5-Dinitrobenzamide.[6][4][1][7][8][9] National Library of Medicine. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 4. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

- 5. Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 8. oatext.com [oatext.com]

- 9. mdpi.com [mdpi.com]

Targeting Mycobacterium tuberculosis DprE1: The Mechanism of Action of N-(3-methylphenyl)-3,5-dinitrobenzamide

The following technical guide details the mechanism of action for N-(3-methylphenyl)-3,5-dinitrobenzamide , a representative small molecule within the 3,5-dinitrobenzamide (DNB) class of antitubercular agents. This analysis is structured for researchers and drug development professionals, focusing on the compound’s interaction with the mycobacterial cell wall synthesis machinery.

Executive Summary

N-(3-methylphenyl)-3,5-dinitrobenzamide is a nitroaromatic scaffold belonging to the class of suicide inhibitors targeting Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) . DprE1 is a flavin adenine dinucleotide (FAD)-dependent enzyme essential for the synthesis of lipoarabinomannan (LAM) and arabinogalactan (AG), critical components of the mycobacterial cell wall.[1]

The compound functions as a prodrug . Its mechanism relies on a specific bioactivation sequence within the DprE1 active site, leading to the formation of a covalent bond with a conserved cysteine residue (Cys387 in M. tuberculosis).[2] This irreversible inhibition halts the epimerization of decaprenylphosphoryl-β-D-ribofuranose (DPR) to decaprenylphosphoryl-D-arabinofuranose (DPA), causing cell wall lysis and bacterial death.

Molecular Mechanism of Action

The efficacy of N-(3-methylphenyl)-3,5-dinitrobenzamide is driven by the unique reactivity of its 3,5-dinitrobenzamide core. The mechanism proceeds in three distinct phases: Recognition , Activation , and Covalent Capture .

Phase 1: Recognition and Binding

The molecule enters the periplasmic space of M. tuberculosis and binds to the active site of DprE1.

-

Hydrophobic Interactions: The N-(3-methylphenyl) moiety (m-tolyl group) acts as a lipophilic tail, anchoring the molecule within the hydrophobic pocket of the enzyme. This positioning is critical for orienting the dinitrobenzoyl "warhead" near the FAD cofactor.

-

Steric Fit: The planar nature of the benzamide core allows it to stack against the isoalloxazine ring of FAD, facilitating electron transfer.

Phase 2: Prodrug Activation (Nitro-Reduction)

Unlike conventional competitive inhibitors, this compound requires catalytic activation by the target itself.

-

Hydride Transfer: The reduced FAD cofactor (FADH

) within DprE1 transfers a hydride ion to one of the nitro groups (typically at the 3-position) of the benzamide ring. -

Intermediate Formation: This reduction converts the electron-withdrawing nitro group (-NO) into a highly reactive nitroso intermediate (-NO).

-

Note: This step mimics the transition state of the natural substrate (DPR), preventing the enzyme from turning over.

-

Phase 3: Covalent Capture (Suicide Inhibition)

The newly formed nitroso group is highly electrophilic and positioned in close proximity to Cysteine 387 (Cys387).

-

Nucleophilic Attack: The thiolate anion of Cys387 attacks the nitroso nitrogen.

-

Semimercaptal Formation: This reaction forms a stable, covalent semimercaptal bond (N–O–S linkage) between the inhibitor and the enzyme.

-

Irreversible Inhibition: The covalent modification permanently blocks the active site, preventing DprE1 from regenerating FADH

or binding its natural substrate.

Pathway Visualization

The following diagram illustrates the stepwise activation and inhibition pathway.

Caption: Stepwise mechanism of DprE1 suicide inhibition by N-(3-methylphenyl)-3,5-dinitrobenzamide, progressing from non-covalent binding to irreversible covalent modification.

Structural Biology & SAR Insights

Understanding the specific role of the N-(3-methylphenyl) substituent is vital for optimizing potency.

| Structural Component | Function in Mechanism | Key Interactions |

| 3,5-Dinitrobenzoyl Core | Warhead: Essential for prodrug activation. The two nitro groups are electron-withdrawing, increasing the susceptibility of the ring to reduction. | Stacking with FAD isoalloxazine ring. |

| Amide Linker | Scaffold: Provides the necessary geometry to position the nitro group relative to Cys387. | Hydrogen bonding with backbone residues (e.g., Lys418, Gly117). |

| N-(3-methylphenyl) Tail | Anchor: The m-tolyl group occupies the hydrophobic substrate-binding channel. | Hydrophobic contacts with Trp230 , Phe313 , and Leu317 . The meta-methyl group may restrict rotation, locking the active conformation. |

Critical Insight: While N-alkyl DNBs (like DNB1) are flexible, the N-aryl group in this molecule introduces rigidity. This can enhance specificity but requires a precise fit. If the phenyl ring clashes with the "loop" region of DprE1 (residues 269–337), potency may be reduced compared to flexible analogues.

Experimental Validation Protocols

To confirm this mechanism for N-(3-methylphenyl)-3,5-dinitrobenzamide, the following experimental workflow is required. These protocols are designed to validate target engagement and covalent modification.

A. DprE1 Enzyme Inhibition Assay

Objective: Quantify the kinetic parameters (

-

Reagents: Recombinant M. tuberculosis DprE1, FPR (flavoprotein reductase), Farnesyl phosphoryl-β-D-ribose (substrate analogue), Amplex Red/Peroxidase system (for H

O -

Protocol:

-

Incubate DprE1 (50 nM) with varying concentrations of the inhibitor (0–100 µM) in reaction buffer (50 mM HEPES, pH 7.5, 100 mM NaCl).

-

Initiate reaction by adding substrate.

-

Monitor fluorescence (Ex 530 nm / Em 590 nm) continuously for 60 minutes.

-

Data Analysis: Plot residual activity vs. time. A time-dependent decrease in activity confirms irreversible inhibition . Fit data to the equation:

.

-

B. Mass Spectrometry Adduct Confirmation

Objective: Prove covalent modification of the enzyme.

-

Incubation: Incubate DprE1 (10 µM) with inhibitor (50 µM) for 2 hours at 30°C.

-

Digestion: Digest the protein with trypsin.

-

LC-MS/MS Analysis: Analyze peptide fragments.

-

Validation Criteria: Look for a mass shift of +209.13 Da (Molecular Weight of inhibitor - 2 oxygens + sulfur link? Correction: The mass shift corresponds to the inhibitor minus the leaving group elements if any, or the addition of the nitroso-form. Specifically, the nitro group (-NO

) becomes a semimercaptal (-N(OH)-S-). The mass added is the mass of the inhibitor minus one oxygen atom if reduced to nitroso, or the intact mass if it's a simple addition.)-

Specific Check: The mass shift on the peptide containing Cys387 confirms the specific target site.

-

C. MIC Against DprE1 Mutants

Objective: Confirm on-target activity in whole cells.

-

Strains: M. tuberculosis H37Rv (Wild Type) and M. tuberculosis NTB1 (C387S mutant).

-

Method: Resazurin Microtiter Assay (REMA).

-

Expectation:

-

Wild Type: Low MIC (typically 0.1 – 1.0 µg/mL).

-

C387S Mutant: High MIC (>64 µg/mL).

-

Interpretation: A significant shift in MIC confirms that Cys387 is essential for the compound's toxicity, validating the DprE1 mechanism.

-

Experimental Workflow Diagram

Caption: Integrated workflow for validating the mechanism of action, from enzyme kinetics to whole-cell resistance profiling.

References

-

Makarov, V. et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5929), 801-804. Link

-

Trefzer, C. et al. (2010). "Benzothiazinones: prodrugs that covalently modify the active site cysteine of Mycobacterium tuberculosis DprE1."[3] Journal of the American Chemical Society, 132(39), 13663-13665. Link

-

Christophe, T. et al. (2009). "High content screening identifies decaprenyl-phosphoribose 2'-epimerase as a target for intracellular antimycobacterial inhibitors." PLoS Pathogens, 5(10), e1000645. Link

-

Batt, S. M. et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359. Link

-

Neres, J. et al. (2012). "Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis." Science Translational Medicine, 4(150), 150ra121. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Studies of N-(3-methylphenyl)-3,5-dinitrobenzamide

This technical guide details the in vitro evaluation of N-(3-methylphenyl)-3,5-dinitrobenzamide , a nitro-aromatic small molecule belonging to the dinitrobenzamide (DNB) class.

These compounds are primarily investigated as antitubercular agents that target DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][2] This guide provides a rigorous, self-validating framework for assessing its pharmacological potential.

Executive Summary & Mechanism of Action

N-(3-methylphenyl)-3,5-dinitrobenzamide is a synthetic derivative designed to inhibit Mycobacterium tuberculosis (Mtb).[3] It functions as a "suicide substrate" or covalent inhibitor.

-

Mechanism: The compound acts as a prodrug. It is activated within the mycobacterial cell (likely by a nitroreductase) to a nitroso intermediate. This intermediate specifically reacts with a cysteine residue (Cys387 in M. tuberculosis) in the active site of the DprE1 enzyme.[5]

-

Consequence: Inhibition of DprE1 blocks the conversion of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), halting the synthesis of cell wall arabinans and leading to bacterial lysis.

Visualization: DprE1 Inhibition Pathway

Figure 1: Mechanism of Action. The compound acts as a prodrug, forming a covalent adduct with DprE1 to block cell wall synthesis.

Chemical Identity & Preparation

To ensure reproducibility, the compound must meet strict physicochemical standards before biological testing.

| Property | Specification |

| IUPAC Name | N-(3-methylphenyl)-3,5-dinitrobenzamide |

| Molecular Formula | C₁₄H₁₁N₃O₅ |

| Molecular Weight | 301.26 g/mol |

| Solubility | Soluble in DMSO (>10 mM); Poorly soluble in water. |

| Storage | -20°C in varying aliquots to avoid freeze-thaw cycles. |

Preparation Protocol:

-

Stock Solution: Dissolve 3.01 mg of powder in 1 mL of 100% DMSO to create a 10 mM stock.

-

Sterilization: Filter through a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).

-

Validation: Verify concentration via HPLC-UV (254 nm) prior to dilution.

Primary In Vitro Workflow (The Screening Cascade)

This workflow is designed as a self-validating system . Each step filters candidates based on specific criteria (Potency -> Selectivity -> Target Confirmation).

Visualization: Experimental Cascade

Figure 2: Screening Cascade. A stepwise approach to validate potency and safety before mechanism confirmation.

Detailed Experimental Protocols

Protocol A: Antimycobacterial Susceptibility (MABA)

The Microplate Alamar Blue Assay (MABA) is the gold standard for high-throughput screening against M. tuberculosis H37Rv.

Rationale: It uses a resazurin-based oxidation-reduction indicator to measure cell viability colorimetrically (Blue = Non-viable; Pink = Viable).

Reagents:

-

M. tuberculosis H37Rv strain (ATCC 27294).

-

Middlebrook 7H9 broth supplemented with OADC.

-

Resazurin solution (0.01%).

-

Controls: Isoniazid (Positive), DMSO (Vehicle Negative).

Procedure:

-

Inoculum Prep: Adjust bacterial culture to McFarland standard 1.0, then dilute 1:20.

-

Plating: Add 100 µL of culture to 96-well plates containing serial dilutions of N-(3-methylphenyl)-3,5-dinitrobenzamide (Range: 0.1 µg/mL to 100 µg/mL).

-

Incubation: Incubate at 37°C for 7 days.

-

Development: Add 20 µL resazurin and 12 µL Tween 80. Incubate for 24 hours.

-

Readout: Visual score or fluorescence (Ex 530nm / Em 590nm).

-

Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.

Protocol B: Cytotoxicity & Selectivity Index (SI)

To ensure the compound kills bacteria and not host cells, we determine the CC50 (Cytotoxic Concentration 50%).

Rationale: Dinitro groups can sometimes cause non-specific toxicity. This assay validates safety.

Procedure:

-

Cell Line: Vero (African Green Monkey Kidney) or HepG2 cells.

-

Seeding: 5 x 10³ cells/well in DMEM + 10% FBS. Incubate 24h for attachment.

-

Treatment: Add compound (serial dilutions) for 72 hours.

-

Assay: MTT or CellTiter-Glo assay.

-

Calculation:

-

Calculate CC50 (concentration killing 50% of mammalian cells).

-

Selectivity Index (SI) = CC50 / MIC.

-

Target: SI > 10 (Ideally > 50).

-

Protocol C: DprE1 Enzyme Inhibition Assay

This assay confirms the specific mechanism of action.

Rationale: To distinguish specific DprE1 inhibitors from general toxins.

Procedure:

-

System: Recombinant M. smegmatis DprE1 enzyme.

-

Substrate: Farnesylphosphoryl-β-D-ribose (FPR) is often used as a surrogate substrate for DPR.

-

Reaction: Monitor the reduction of DCPIP (2,6-dichlorophenolindophenol) at 600 nm, which acts as the electron acceptor for the FAD cofactor regeneration.

-

Observation: A decrease in the rate of DCPIP reduction indicates DprE1 inhibition.

Data Interpretation & Reference Standards

When analyzing results, compare N-(3-methylphenyl)-3,5-dinitrobenzamide against established benchmarks.

| Compound | MIC (µg/mL) | Mechanism | Role in Study |

| N-(3-methylphenyl)-3,5-dinitrobenzamide | TBD (Exp: 0.03 - 0.5) | DprE1 Inhibitor | Test Candidate |

| DNB1 (N-octyl-3,5-dinitrobenzamide) | ~0.07 | DprE1 Inhibitor | Class Reference |

| Isoniazid | 0.02 - 0.05 | InhA Inhibitor | Potency Control |

| Rifampicin | 0.05 - 0.5 | RNA Pol Inhibitor | Potency Control |

Interpretation Logic:

-

MIC < 1.0 µg/mL: Highly active.[6] Proceed to animal models.

-

MIC 1.0 - 10 µg/mL: Moderately active. Candidates for lead optimization (SAR).

-

MIC > 10 µg/mL: Inactive. Check for solubility issues or cell wall permeability barriers.

References

-

Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Source: MDPI (2025). Context: Establishes the 3,5-dinitrobenzamide core as a scaffold for DprE1 inhibition and provides synthesis/MIC protocols. URL:[Link]

-

Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. Source: Nature Scientific Reports / NIH (2014). Context: Defines the covalent binding mechanism of nitro-aromatics (like DNB1 and BTZ043) to DprE1 Cys387. URL:[Link]

-

Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Source: MDPI (2024). Context: Provides comparative data for N-alkyl vs. N-aryl derivatives and cytotoxicity protocols. URL:[Link]

-

Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties. Source: Bioorganic & Medicinal Chemistry Letters (2018).[4] Context: Illustrates SAR studies involving aromatic substitutions on the amide nitrogen. URL:[Link]

Sources

Technical Guide: Design, Synthesis, and Evaluation of Novel 3,5-Dinitrobenzamide Derivatives as DprE1 Inhibitors

Executive Summary

The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis necessitates the development of agents with novel mechanisms of action. This guide details the technical workflow for the discovery and synthesis of 3,5-dinitrobenzamide (DNB) derivatives.

Unlike traditional antimycobacterials, DNBs function as suicide prodrugs . They target DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), an enzyme critical for cell wall arabinogalactan synthesis. The scientific premise relies on the enzyme's own cofactor (FAD) to reduce the DNB nitro group to a reactive nitroso species, which then covalently traps a specific cysteine residue (Cys387) within the active site.[1][2]

This guide provides a self-validating framework for synthesizing these derivatives, verifying their mechanism, and assessing their biological efficacy.

Target Landscape & Mechanism of Action

The Target: DprE1

DprE1 is a flavoprotein oxidase essential for the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA).[3] Without DPA, the mycobacterium cannot synthesize the arabinan core of its cell wall, leading to cell lysis.[3]

The "Suicide" Mechanism

The potency of DNB derivatives lies in their ability to exploit the catalytic machinery of DprE1 against itself.

-

Entry: The DNB binds to the DprE1 active site.

-

Activation: The reduced FAD cofactor (

) within DprE1 reduces one of the nitro groups ( -

Trapping: The electrophilic nitroso intermediate is immediately attacked by the thiolate of Cys387 , forming a stable semimercaptal covalent adduct. This irreversibly inactivates the enzyme.

Mechanistic Visualization

The following diagram illustrates the suicide inhibition pathway, a critical concept for rational drug design in this class.

Figure 1: The suicide inhibition mechanism of DprE1 by dinitrobenzamides. The nitro group acts as a "warhead" activated only within the target enzyme.

Rational Design & SAR (Structure-Activity Relationship)

To design effective DNBs, specific structural requirements must be met. Experimental failure often stems from deviating from these core pillars:

| Structural Component | Requirement | Causality/Rationale |

| 3,5-Dinitro Core | Mandatory | Both nitro groups are electron-withdrawing, increasing the susceptibility of the ring to reduction. The 3,5-positioning is optimal for the geometry of the DprE1 active site. |

| Benzamide Linker | Flexible | The amide bond provides stability and hydrogen-bonding acceptors/donors that orient the molecule within the pocket. |

| N-Substituents (R-Group) | Variable | This is the primary vector for optimization. Lipophilic groups (e.g., alkyl, cycloalkyl) improve cell wall permeability, while heterocycles (e.g., piperazine) can improve solubility and pharmacokinetic profiles. |

Experimental Protocols

Synthesis of N-Substituted-3,5-Dinitrobenzamides

Objective: Synthesize a library of DNB derivatives via nucleophilic acyl substitution. Safety Warning: Nitro compounds can be explosive. Dinitrobenzoic acid derivatives are skin irritants. Work in a fume hood.

Reagents

-

Thionyl chloride (

) -

Catalytic DMF (N,N-Dimethylformamide)

-

Various Amines (e.g., n-butylamine, benzylamine, piperidine)

-

Triethylamine (

) -

Dichloromethane (DCM)

Step-by-Step Workflow

-

Acid Chloride Formation (Activation):

-

In a dry round-bottom flask, dissolve 3,5-dinitrobenzoic acid (1.0 eq) in excess thionyl chloride (5.0 eq).

-

Add 1-2 drops of dry DMF as a catalyst.

-

Reflux at 80°C for 3-4 hours under an inert atmosphere (

). -

Validation: Monitor gas evolution (

). Reaction is complete when the solution becomes clear and gas evolution ceases. -

Evaporate excess

under reduced pressure to yield the yellow solid 3,5-dinitrobenzoyl chloride. Do not purify; use immediately.

-

-

Amide Coupling:

-

Dissolve the crude acid chloride in anhydrous DCM (0.1 M concentration).

-

Cool to 0°C in an ice bath.

-

Add the selected amine (1.1 eq) and Triethylamine (1.5 eq) dropwise. Exothermic reaction—control addition rate.

-

Allow to warm to room temperature and stir for 4-12 hours.

-

Validation: Monitor by TLC (System: Hexane/Ethyl Acetate 7:3). The acid chloride spot (baseline or high Rf depending on hydrolysis) should disappear, and a new amide spot should appear.

-

-

Workup & Purification:

-

Wash the organic layer with 1M HCl (to remove unreacted amine/TEA).

-

Wash with saturated

(to remove unreacted acid). -

Dry over

, filter, and concentrate. -

Recrystallization: Purify using Ethanol/Water or Flash Chromatography if necessary.

-

Synthetic Pathway Diagram

Figure 2: Synthetic route for generating dinitrobenzamide libraries via acid chloride activation.

Biological Evaluation: REMA Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis (H37Rv strain).

-

Preparation: Prepare a stock solution of the synthesized DNB in DMSO (typically 10 mg/mL).

-

Dilution: Perform two-fold serial dilutions in 96-well microtiter plates using Middlebrook 7H9 broth supplemented with OADC.

-

Inoculation: Add M. tuberculosis H37Rv suspension (approx.

CFU/mL) to each well. -

Incubation: Incubate at 37°C for 7 days.

-

Readout: Add Resazurin solution (0.025% w/v). Incubate for an additional 24 hours.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Resazurin reduced to Resorufin by viable bacteria).

-

-

Calculation: The MIC is the lowest concentration that prevents the color change from blue to pink.

Data Analysis & Lead Optimization

When analyzing your library, compare your novel derivatives against known standards like DNB1 or the related benzothiazinone BTZ043 .

Representative Data Table (Simulated for Technical Context)

| Compound ID | R-Group (Substituent) | MIC ( | LogP (Calc) | Notes |

| Ref-1 (DNB1) | n-Octyl | 0.15 | 4.2 | High lipophilicity aids entry. |

| Novel-A | Benzyl | 0.50 | 3.1 | Moderate activity; good solubility. |

| Novel-B | 4-Fluoro-benzyl | 0.12 | 3.3 | Fluorine improves metabolic stability. |

| Novel-C | Morpholino-ethyl | > 64.0 | 1.2 | Polarity too high; poor cell wall penetration. |

Interpretation:

-

Novel-C failure demonstrates the importance of the mycobacterial cell wall barrier. Even a potent DprE1 inhibitor will fail if it cannot penetrate the mycolic acid layer.

-

Novel-B suggests that electron-withdrawing groups on the side chain may enhance stability or binding affinity.

Challenges & Troubleshooting

-

Solubility: Dinitrobenzamides are often poorly soluble in water.

-

Solution: Introduce solubilizing tails (e.g., piperazine) distal to the pharmacophore, or formulate as salts if basic nitrogens are present.

-

-

Mutagenicity: Nitro groups are structural alerts for mutagenicity (Ames positive).

-

Mitigation: While the nitro group is essential for DprE1 activity, "back-up" scaffolds (like benzothiazinones) have shown that the scaffold geometry can mitigate some host toxicity. Early Ames testing is mandatory.

-

-

Resistance: Mutations in dprE1 (e.g., C387S) abolish the covalent binding site.

-

Strategy: DNBs should be developed as part of a combination therapy (e.g., with Bedaquiline) to prevent resistance emergence.

-

References

-

Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[6] Science, 324(5928), 801-804. Link

-

Tjaou, A., et al. (2024). "Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold."[5][7] Pharmaceuticals, 17(5), 559.[7] Link

-

Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359. Link

-

Christophe, T., et al. (2009). "High Content Screening Identifies Decaprenyl-Phosphoribose 2′ Epimerase as a Target for Intracellular Antimycobacterial Inhibitors."[8][9][10] PLoS Pathogens, 5(10), e1000645. Link

-

Neres, J., et al. (2015). "Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis." Science Translational Medicine, 4(150), 150ra121. Link

Sources

- 1. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syntheses and Antituberculosis Activity of 1,3-Benzothiazinone Sulfoxide and Sulfone Derived from BTZ043 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]

- 7. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 8. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

Methodological & Application

Application Note & Protocols: Comprehensive Analytical Characterization of N-(3-methylphenyl)-3,5-dinitrobenzamide

Abstract & Introduction

N-(3-methylphenyl)-3,5-dinitrobenzamide is a complex organic molecule featuring an amide linkage connecting a methyl-substituted phenyl ring and a dinitro-substituted phenyl ring. Compounds within the dinitrobenzamide scaffold are of significant interest in medicinal chemistry, particularly for the development of new therapeutic agents. Recent studies have explored 3,5-dinitrobenzamide derivatives for their potent antimycobacterial activity, showing promise in the fight against tuberculosis (TB), including multidrug-resistant strains[1][2]. The biological activity and safety of such compounds are intrinsically linked to their precise chemical structure and purity.

This guide, designed for researchers, quality control analysts, and drug development professionals, provides a multi-platform analytical strategy for the comprehensive characterization of N-(3-methylphenyl)-3,5-dinitrobenzamide. We move beyond simple procedural lists to explain the scientific rationale behind methodological choices, ensuring a robust and reproducible characterization. The protocols herein detail the use of chromatographic, spectroscopic, and thermal analysis techniques to unequivocally confirm the identity, purity, and stability of the target molecule.

Physicochemical Profile

A foundational understanding of the compound's basic properties is critical before commencing analysis. These properties influence solvent selection, chromatographic behavior, and sample preparation strategies.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁N₃O₅ | Calculated |

| Molecular Weight | 301.26 g/mol | Calculated |

| Appearance | Expected to be an off-white to pale yellow solid | [3] |

| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)[O-])[O-] | Calculated |

| IUPAC Name | N-(3-methylphenyl)-3,5-dinitrobenzamide | N/A |

Overall Analytical Workflow

A systematic approach is essential for the complete characterization of a new chemical entity. The following workflow ensures that all critical quality attributes—identity, purity, and stability—are assessed.

Caption: High-level workflow for comprehensive compound characterization.

Chromatographic Methods for Purity and Assay

Chromatography is the cornerstone for determining the purity of N-(3-methylphenyl)-3,5-dinitrobenzamide and quantifying it in the presence of impurities or related substances.

High-Performance Liquid Chromatography (HPLC-UV)

Principle of Method: Reversed-phase HPLC is the premier technique for analyzing moderately polar, non-volatile compounds like N-(3-methylphenyl)-3,5-dinitrobenzamide. A non-polar stationary phase (C18) is used with a polar mobile phase. The compound is retained on the column and then eluted by gradually increasing the organic solvent concentration (gradient elution), which provides excellent separation of the main peak from any potential impurities. The dinitroaromatic structure provides strong UV absorbance, allowing for sensitive detection. Liquid chromatography is often preferred over gas chromatography for complex aromatic amines to avoid issues with thermal degradation and the need for derivatization[4].

Experimental Protocol: HPLC Workflow

Caption: Step-by-step workflow for HPLC-UV purity analysis.

Instrumentation and Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent retention and resolution for aromatic compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape and suppresses ionization. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent with good elution strength and UV transparency. |

| Gradient | 50% B to 95% B over 15 min | Ensures elution of the main compound and any less polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Maintains consistent retention times and improves efficiency. |

| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overloading. |

| UV Wavelength | 254 nm | A common wavelength for aromatic compounds; should be optimized by scanning the UV spectrum of the analyte. |

Protocol:

-

Standard Preparation: Accurately weigh and dissolve ~10 mg of the reference standard in acetonitrile to prepare a 1.0 mg/mL stock solution. Further dilute to ~0.1 mg/mL for analysis.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard (~0.1 mg/mL) using acetonitrile as the diluent.

-

System Setup: Equilibrate the HPLC system with the initial mobile phase conditions (50% A / 50% B) until a stable baseline is achieved.

-

Analysis: Inject the standard and sample solutions according to the defined sequence.

-

Data Processing: Integrate the area of all peaks in the chromatogram. Calculate the area percent purity of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Method: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For N-(3-methylphenyl)-3,5-dinitrobenzamide, direct analysis may be challenging due to the compound's polarity and molecular weight, which could lead to poor peak shape or thermal degradation in the injector port. While derivatization can improve chromatographic performance for polar aromatic amines[5], this protocol outlines a direct injection method suitable for initial identity confirmation. The mass spectrometer provides definitive structural information based on the compound's mass-to-charge ratio (m/z) and fragmentation pattern. Using hydrogen or nitrogen as a carrier gas can be a viable alternative to helium[6].

Instrumentation and Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, low-bleed column suitable for a wide range of semi-volatile compounds. |

| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |

| Inlet Temperature | 280 °C | Hot enough to ensure volatilization without causing significant degradation. |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min | A standard temperature program to elute the compound of interest effectively. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |

| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |

| Mass Range | 50 - 400 amu | Covers the molecular ion and expected fragment ions. |

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like ethyl acetate or acetone.

-

System Setup: Condition the GC column and perform a system tune according to the manufacturer's specifications.

-

Analysis: Inject 1 µL of the sample solution into the GC-MS system.

-

Data Processing: Analyze the resulting mass spectrum. Identify the molecular ion peak (M⁺) at m/z 301. Examine the fragmentation pattern for characteristic ions corresponding to the dinitrobenzoyl moiety and the methyl-aniline moiety.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Method: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. For benzamides, restricted rotation around the C-N amide bond can sometimes lead to peak broadening at room temperature. Using a solvent like DMSO-d₆ is often advantageous as it solubilizes the compound well and the N-H proton is typically observed as a sharp singlet.

Expected Spectral Features:

-

¹H NMR (400 MHz, DMSO-d₆):

-

Amide Proton (N-H): A singlet around δ 10.0-10.5 ppm.

-

Dinitro-aromatic Protons: Protons on the dinitrobenzoyl ring will be significantly downfield due to the electron-withdrawing nitro groups, likely appearing as two signals (a triplet and a doublet) between δ 8.5-9.5 ppm.

-

Methyl-aromatic Protons: Four protons on the m-tolyl ring, appearing as a complex multiplet between δ 7.0-7.8 ppm.

-

Methyl Protons (CH₃): A sharp singlet around δ 2.3-2.5 ppm.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

Carbonyl Carbon (C=O): A signal around δ 164-167 ppm.

-

Aromatic Carbons: Multiple signals between δ 115-150 ppm. The carbons attached to the nitro groups will be the most deshielded (highest ppm value).

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer according to standard instrument procedures.

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Assign peaks based on chemical shifts, multiplicities, and integrations.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Method: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It is an excellent, rapid technique for confirming the presence of the key amide and nitro functionalities. The nitro groups of dinitro compounds typically show two strong, characteristic absorption bands[7][8][9].

Expected Characteristic Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Amide I) | Stretch | 1650 - 1690 |

| N-O (Nitro) | Asymmetric Stretch | 1520 - 1560 |

| N-H (Amide II) | Bend | 1510 - 1550 |

| N-O (Nitro) | Symmetric Stretch | 1340 - 1370 |

Protocol:

-

Sample Preparation (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect a background spectrum, then collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to the expected values to confirm the presence of key functional groups.

Thermal Analysis

Principle of Method: Given the presence of two nitro groups, understanding the thermal stability of N-(3-methylphenyl)-3,5-dinitrobenzamide is crucial for safety, handling, and formulation. Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as a function of temperature, identifying melting points and decomposition events. Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, indicating when the compound begins to decompose and lose mass. These techniques are standard for the thermal characterization of energetic materials[10][11][12][13].

Instrumentation and Parameters:

| Parameter | Recommended Setting | Rationale |

| Sample Pan | Aluminum, sealed (non-hermetic) | Standard pans for routine analysis. |

| Atmosphere | Nitrogen, 50 mL/min | An inert atmosphere prevents oxidative side reactions. |

| Heating Rate | 10 °C/min | A common heating rate that balances resolution and analysis time. |

| Temperature Range | 30 °C to 400 °C | Covers the expected melting and decomposition range. |

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a tared aluminum pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the instrument cell.

-

Data Acquisition: Heat the sample according to the defined temperature program.

-

Data Analysis:

-

DSC Thermogram: Identify the sharp endothermic peak corresponding to the melting point (Tₘ). Observe any subsequent large exothermic peaks, which indicate thermal decomposition. Note the onset temperature of decomposition (Tₒ).

-

TGA Thermogram: Analyze the curve to determine the temperature at which significant mass loss begins, confirming the onset of decomposition.

-

Summary of Expected Analytical Data

| Technique | Parameter | Expected Result |

| HPLC | Retention Time | Dependent on specific conditions, but should be a single major peak >98% purity. |

| GC-MS | Molecular Ion (M⁺) | m/z 301 |

| ¹H NMR | Chemical Shifts (δ, ppm) | ~10.3 (s, 1H, NH), 8.5-9.5 (m, 3H, Ar-NO₂), 7.0-7.8 (m, 4H, Ar-Me), ~2.4 (s, 3H, CH₃) |

| FTIR | Key Bands (cm⁻¹) | ~3350 (N-H), ~1670 (C=O), ~1540 (asymm NO₂), ~1350 (symm NO₂) |

| DSC | Melting Point (Tₘ) | Sharp endotherm. The related 3,5-dinitrobenzamide melts at 183-185 °C[14]. |

| DSC/TGA | Decomposition (Tₒ) | Onset of exothermic event (DSC) and mass loss (TGA), likely >200 °C. |

References

- Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. - DTIC.

- Thermal analysis of some propellants and explosives with DSC and TG/DTA (U). TNO.

- Supplementary Material - The Royal Society of Chemistry.

- Application Note: Quantitative Analysis of Aromatic Amines by GC-MS Using a Deuter

- analytical methods.

- Thermal Stability of Explosives. Academia.edu.

- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.

- Infrared spectra of dinitro compound...

- US6406918B1 - Thermal analysis for detection and identification of explosives and other controlled substances.

- FTIR spectra of the dinitro monomer (a) and diamine monomer (b).

- Thermal Stability of Explosives. CHIMIA.

- FTIR spectra of tBuPDNB and tBuPDAB.

- GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Altern

- FTIR spectra of the dinitro compound 1 (A) and the diamine 2 (B).

- (PDF) Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry.

- 3,5-Dinitrobenzamide. Chem-Impex.

- Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. PMC.

- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent.

- 3,5-Dinitrobenzamide 97 121-81-3. Sigma-Aldrich.

- Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. PMC.

- Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties. PubMed.

Sources

- 1. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. agilent.com [agilent.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Thermal analysis of some propellants and explosives with DSC and TG/DTA (U) [repository.tno.nl]

- 12. (PDF) Thermal Stability of Explosives [academia.edu]

- 13. chimia.ch [chimia.ch]

- 14. 3,5-Dinitrobenzamide | 121-81-3 [chemicalbook.com]

HPLC analysis of N-(3-methylphenyl)-3,5-dinitrobenzamide

Application Note: HPLC Analysis of N-(3-methylphenyl)-3,5-dinitrobenzamide

Introduction & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of N-(3-methylphenyl)-3,5-dinitrobenzamide . This compound, a derivative of 3,5-dinitrobenzamide, is of significant interest in medicinal chemistry as a scaffold for anti-tubercular agents (targeting DprE1) and in supramolecular chemistry as an electron-deficient building block for charge-transfer complexes.[1]

Compound Profile:

-

IUPAC Name: N-(3-methylphenyl)-3,5-dinitrobenzamide[1]

-

Molecular Formula: C₁₄H₁₁N₃O₅[1]

-

Molecular Weight: 301.26 g/mol [1]

-

Physicochemical Nature: The molecule features a highly electron-deficient dinitro-substituted ring linked to a lipophilic m-tolyl moiety.[1] It exhibits low aqueous solubility and significant UV absorption due to the nitro-aromatic chromophores.[1]

Analytical Challenges:

-

Solubility: The compound requires organic co-solvents for sample preparation.[1]

-

Impurity Separation: Critical separation is required from its synthetic precursors: 3,5-dinitrobenzoic acid (highly polar/acidic) and m-toluidine (basic).[1]

-

Tailing: The amide functionality and potential unreacted amine impurities can lead to peak tailing on standard silica columns if silanol activity is not suppressed.[1]

Mechanistic Rationale & Method Strategy

To ensure scientific integrity, the method selection is based on the Hydrophobic Subtraction Model .[1]

-

Stationary Phase Selection:

-

Primary: C18 (Octadecylsilyl).[1] The significant hydrophobicity of the tolyl and benzamide core (Predicted LogP ~2.5–3.0) makes C18 the ideal retentive phase.[1]

-

Secondary (Alternative): Phenyl-Hexyl.[1] If resolution from aromatic impurities is poor on C18, a Phenyl-Hexyl column utilizes

interactions with the electron-deficient dinitro ring, offering orthogonal selectivity.[1]

-

-

Mobile Phase Chemistry:

-

Detection:

-

UV 254 nm: The nitro groups provide strong absorbance at this wavelength, ensuring high sensitivity (LOD < 0.1 µg/mL).[1]

-

Method Optimization Logic (Decision Tree)

Figure 1: Decision tree for optimizing the separation of nitrobenzamide derivatives based on chromatographic behavior.

Experimental Protocol

Reagents and Equipment

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (with DAD/PDA).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped column.[1]

-

Additives: Formic Acid (LC-MS grade).[1]

-

Standard: N-(3-methylphenyl)-3,5-dinitrobenzamide (>98% purity).[1]

Standard Preparation

The analyte has low water solubility.[1] A "Stock -> Working" dilution scheme is mandatory.[1]

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% DMSO or Acetonitrile .[1] Sonicate for 5 minutes.

-

Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with 50:50 ACN:Water . Note: Ensure no precipitation occurs upon water addition.[1]

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column Temp | 30°C | Improves mass transfer and retention reproducibility.[1] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][5] |

| Injection Vol | 10 µL | Optimized for sensitivity without column overload.[1] |

| Detection | UV 254 nm (Ref 360 nm) | Max absorbance of nitro-aryl group; 360 nm corrects drift.[1] |

| Mobile Phase A | Water + 0.1% Formic Acid | pH control (~2.7).[1] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier.[1] |

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 40% | Initial Hold (Retain polar impurities) |

| 2.0 | 40% | Isocratic elution of early eluters |

| 12.0 | 90% | Linear ramp to elute main analyte |

| 15.0 | 90% | Wash (Elute highly lipophilic dimers) |

| 15.1 | 40% | Return to initial conditions |

| 20.0 | 40% | Re-equilibration (Critical for reproducibility) |

Anticipated Results & Data Analysis

Elution Order

Based on polarity (LogP) and acid-base properties:

-

3,5-Dinitrobenzoic acid (Impurity): ~2.5 - 3.5 min (Most polar).[1]

-

m-Toluidine (Impurity): ~4.0 - 5.0 min (Ionized at pH 2.7, elutes early).

-

N-(3-methylphenyl)-3,5-dinitrobenzamide (Analyte): ~9.5 - 10.5 min (Hydrophobic, neutral).[1]

System Suitability Criteria

To ensure the method is "self-validating" (Trustworthiness), every run must meet these specs:

-

Tailing Factor (T): 0.8 ≤ T ≤ 1.5.[1]

-

Theoretical Plates (N): > 5000.[1]

-

Precision (RSD): < 1.0% for retention time; < 2.0% for area (n=6).[1]